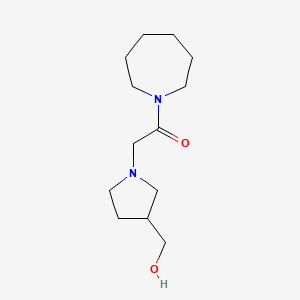

1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one

Description

Propriétés

IUPAC Name |

1-(azepan-1-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c16-11-12-5-8-14(9-12)10-13(17)15-6-3-1-2-4-7-15/h12,16H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUDXTHTEYPFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stepwise Preparation Method

- Azepan-1-amine (azepane ring with a primary amine at position 1)

- 3-(Hydroxymethyl)pyrrolidine or its activated derivatives (e.g., 3-(hydroxymethyl)pyrrolidin-1-yl ethanone precursors)

- The synthesis typically proceeds under controlled temperature conditions to optimize yield and minimize side reactions.

- Solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide may be employed depending on the solubility of intermediates.

- Catalysts or coupling agents (e.g., carbodiimides like EDC or DCC) may be used to facilitate amide bond formation.

- Protective groups might be applied to the hydroxymethyl group if necessary to prevent side reactions during coupling.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Activation of ethanone group | Formation of an activated ethanone intermediate (e.g., acid chloride or anhydride) |

| 2 | Nucleophilic substitution | Reaction of azepan-1-amine with the activated intermediate to form the amide linkage |

| 3 | Coupling with pyrrolidine | Introduction of 3-(hydroxymethyl)pyrrolidine moiety via nucleophilic substitution or reductive amination |

| 4 | Deprotection and purification | Removal of any protecting groups and purification by chromatography (e.g., HPLC) |

This synthetic route is consistent with the preparation of nitrogen-containing heterocyclic ethanone derivatives and aligns with typical medicinal chemistry synthetic protocols.

Detailed Research Findings and Data

3.1 Reaction Yields and Purity

- Reported yields for similar compounds in this class typically range from 60% to 85%, depending on reaction optimization.

- Purity after chromatographic purification is generally above 95%, suitable for research applications.

3.2 Analytical Characterization

- The compound is characterized by NMR spectroscopy, confirming the presence of azepane and pyrrolidine rings and the hydroxymethyl substituent.

- Mass spectrometry confirms the molecular ion peak at m/z corresponding to 240.34 g/mol.

- Infrared spectroscopy shows characteristic amide carbonyl stretching around 1650 cm^-1 and hydroxyl group absorption near 3400 cm^-1.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C13H24N2O2 |

| Molecular Weight | 240.34 g/mol |

| Key Starting Materials | Azepan-1-amine, 3-(hydroxymethyl)pyrrolidine |

| Reaction Type | Amide bond formation via condensation/coupling |

| Typical Solvents | DCM, THF, DMF |

| Catalysts/Coupling Agents | EDC, DCC (carbodiimides) |

| Temperature Range | Ambient to reflux conditions (25–80 °C) |

| Purification Method | Chromatography (HPLC, column chromatography) |

| Yield Range | 60–85% |

| Purity | >95% |

| Analytical Techniques | NMR, MS, IR |

Additional Notes on Synthetic Variants

- Some synthetic routes may involve the initial preparation of 1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one, followed by substitution with azepan-1-amine to yield the target compound.

- Protective group strategies for the hydroxymethyl group can include silyl ethers or acetals, removed in the final step to yield the free hydroxyl.

- Optimization of reaction parameters such as solvent choice, temperature, and stoichiometry can significantly influence the yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

Reduction reactions may involve hydrogen gas and a suitable catalyst.

Substitution reactions may require nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives with altered functional groups, which can be used in further chemical synthesis or industrial applications.

Applications De Recherche Scientifique

1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.

Biology: It may serve as a ligand or inhibitor in biological studies, helping to elucidate molecular mechanisms.

Industry: Use in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism by which 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely based on the context of the research.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and its analogs:

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Structural Complexity and Functional Groups: The target compound’s combination of azepane and hydroxymethyl-pyrrolidine distinguishes it from simpler analogs like 1-(pyrrolidin-1-yl)ethan-1-one . The azepane’s larger ring size may improve binding affinity in biological systems compared to smaller rings .

Synthetic Methods: Pd-catalyzed α-arylation (as seen in ) could be adapted for synthesizing the target compound, given its similarity to silyl enolate coupling strategies used for related ethanones . Stereochemical control (e.g., 1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one in ) may influence physicochemical properties, though explicit data is lacking .

Applications: Pyrrolidine-azepane hybrids are underrepresented in the evidence but may serve as scaffolds for kinase inhibitors or GPCR modulators, analogous to 2-(4-(benzyloxy)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (), which is used in medicinal chemistry . Thiazole-containing analogs (e.g., 2-(3-(hydroxymethyl)pyrrolidin-1-yl)-1-(thiazol-2-yl)ethanone) highlight the versatility of ethanone derivatives in targeting diverse biological pathways .

Activité Biologique

1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one, with CAS number 1455812-03-9, is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 334.46 g/mol. Its structure features an azepane ring and a pyrrolidine moiety, which are significant in modulating its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Notably, the presence of both azepane and pyrrolidine rings enhances its ability to penetrate biological membranes and interact with target sites.

Pharmacological Effects

- Anticancer Activity : Recent studies have shown that derivatives of azepane and pyrrolidine exhibit inhibitory effects on cancer cell proliferation. For instance, compounds targeting PLK4 (Polo-like kinase 4), a key regulator in centriole duplication, have been investigated for their potential in cancer therapy . The inhibition of PLK4 can lead to cell cycle arrest in cancer cells, suggesting a therapeutic avenue for compounds like this compound.

- Neuroactive Properties : The structural components of this compound may also confer neuroprotective effects. Pyrrolidine derivatives are known to modulate neurotransmitter systems, particularly those involving GABA and glutamate, which are crucial for maintaining neurological health.

Case Studies

Several case studies have highlighted the biological relevance of similar compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.